7-((4-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol
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Overview
Description
7-((4-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol is an organic chemical compound with the molecular formula C21H16N4O3 and a molecular weight of 372.384 g/mol. This compound consists of a quinoline ring, a pyridine ring, and a nitrophenylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((4-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with 4-nitrobenzaldehyde and 2-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-((4-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinoline and pyridine derivatives.
Scientific Research Applications
7-((4-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 7-((4-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or disrupt cellular processes. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-((2-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol
- 7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol
- 7-((4-Nitrophenyl)(pyridin-3-ylamino)methyl)quinolin-8-ol
Uniqueness
7-((4-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol is unique due to the specific positioning of the nitrophenyl and pyridinylamino groups, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct properties and applications compared to its analogs .
Properties
IUPAC Name |
7-[(4-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c26-21-17(11-8-14-4-3-13-23-20(14)21)19(24-18-5-1-2-12-22-18)15-6-9-16(10-7-15)25(27)28/h1-13,19,26H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOMKLVEVRNVMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C4=C(C=CC=N4)C=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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